molecular formula C25H27NO4 B2477669 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid CAS No. 2137656-13-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid

Cat. No.: B2477669
CAS No.: 2137656-13-2
M. Wt: 405.494
InChI Key: WKCRVQGPQFGQNY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the decahydroquinoline-3-carboxylic acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid is unique due to its decahydroquinoline ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Biological Activity

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-3-carboxylic acid (commonly referred to as Fmoc-DQCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and drug development. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 351.37 g/mol
  • CAS Number : 2137656-13-2

Fmoc-DQCA exhibits its biological activity primarily through interactions with cellular targets such as tubulin. Studies have shown that modifications to the fluorenone scaffold can enhance binding affinity to tubulin, leading to disruption of microtubule dynamics, which is crucial for cell division and proliferation.

Antitumor Activity

Research indicates that Fmoc-DQCA demonstrates significant antiproliferative effects on various cancer cell lines. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : Fmoc-DQCA has been shown to inhibit the growth of cancer cells in vitro, as evidenced by assays measuring cell viability and proliferation.
  • Induction of Apoptosis : Flow cytometry analyses reveal that treatment with Fmoc-DQCA leads to an increase in apoptotic cells, suggesting it triggers programmed cell death pathways.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects of Fmoc-DQCA on MCF-7 breast cancer cells.
    • Results : The compound reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Apoptosis was confirmed through Annexin V staining.
  • Study on Colon Cancer Cells :
    • Objective : Assess the effects on HCT116 colon cancer cells.
    • Results : Fmoc-DQCA treatment resulted in G2/M phase cell cycle arrest and increased levels of cleaved caspase-3, indicating apoptosis induction.

Data Summary

Study TypeCell LineConcentration (µM)Viability Reduction (%)Mechanism
In Vitro AssayMCF-75070Apoptosis induction
In Vitro AssayHCT1162560G2/M phase arrest

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRVQGPQFGQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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